What is Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-
What is Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-
An In-Depth Technical Guide to Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-, a pivotal chemical intermediate in advanced organic synthesis. This document delves into its chemical identity, physicochemical properties, and detailed protocols for its multi-step synthesis, beginning with the Friedel-Crafts acylation of thioanisole. The guide further explores the compound's rich chemical reactivity, focusing on its role as a bifunctional electrophile in constructing complex molecular architectures, particularly heterocyclic scaffolds of pharmaceutical interest. A thorough analysis of its expected spectral characteristics (¹H NMR, ¹³C NMR, IR) is provided to aid in its unambiguous identification and characterization. This whitepaper is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development, offering both foundational knowledge and practical, field-proven insights into the application of this versatile building block.
Compound Identification and Properties
Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- is an aromatic ketone featuring an α-chloro substituent and a para-positioned methylthio group. This unique combination of functional groups makes it a highly reactive and valuable intermediate for synthetic chemists.
Table 1: Chemical Identity and Physicochemical Properties
| Parameter | Value | Source / Method |
| IUPAC Name | 2-chloro-1-[4-(methylthio)phenyl]ethanone | IUPAC Nomenclature |
| Synonyms | α-chloro-4'-(methylthio)acetophenone; 4-(Methylthio)phenacyl chloride | Common Terminology |
| CAS Number | Not consistently indexed; referred to by name in literature. | Literature Review |
| Molecular Formula | C₉H₉ClOS | Elemental Composition |
| Molecular Weight | 200.69 g/mol | Calculation |
| Appearance | Crystalline solid (inferred from synthesis protocols) | [1][2] |
| Solubility | Soluble in organic solvents like methanol, acetone, and dichloromethane. | [1][2] |
Spectroscopic Characterization Profile (Predicted)
While experimental spectra are not widely published, the structure of 2-chloro-1-[4-(methylthio)phenyl]ethanone allows for a precise prediction of its key spectroscopic features. This analysis is critical for reaction monitoring and quality control.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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~1685 cm⁻¹ (strong, sharp): This prominent absorption is characteristic of the C=O (carbonyl) stretch of an aryl ketone. Conjugation with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.
-
~3050-3100 cm⁻¹ (medium): Aromatic C-H stretching vibrations.
-
~2920-2980 cm⁻¹ (weak): Aliphatic C-H stretching from the methylthio (-SCH₃) and chloromethyl (-CH₂Cl) groups.
-
~1600, 1500 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~820 cm⁻¹ (strong): C-H out-of-plane bending, indicative of 1,4-disubstitution (para-substitution) on the benzene ring.
-
~700-800 cm⁻¹ (medium-strong): C-Cl stretching vibration.
¹H Nuclear Magnetic Resonance (¹H NMR)
The proton NMR spectrum is expected to show four distinct signals, providing a clear map of the molecule's proton environments.
-
~7.9 ppm (d, 2H, J ≈ 8.5 Hz): These are the two aromatic protons ortho to the electron-withdrawing carbonyl group. They are deshielded and appear as a doublet.
-
~7.3 ppm (d, 2H, J ≈ 8.5 Hz): These are the two aromatic protons ortho to the electron-donating methylthio group. They are more shielded than their ortho-carbonyl counterparts and appear as a doublet.
-
~4.8 ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl (-CH₂Cl) group. The adjacent carbonyl group and chlorine atom strongly deshield these protons.
-
~2.5 ppm (s, 3H): This singlet represents the three protons of the methylthio (-SCH₃) group.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum will confirm the carbon framework.
-
~190 ppm: The carbonyl carbon (C=O), highly deshielded.
-
~145 ppm: The aromatic carbon bonded to the methylthio group (C-S).
-
~131 ppm: The aromatic carbon bonded to the carbonyl group.
-
~130 ppm: The two aromatic carbons ortho to the carbonyl group (CH).
-
~125 ppm: The two aromatic carbons ortho to the methylthio group (CH).
-
~46 ppm: The chloromethyl carbon (-CH₂Cl).
-
~15 ppm: The methylthio carbon (-SCH₃).
Synthesis Pathway and Experimental Protocols
The synthesis of 2-chloro-1-[4-(methylthio)phenyl]ethanone is efficiently achieved via a two-step process starting from thioanisole. The pathway involves an initial Friedel-Crafts acylation followed by a selective α-chlorination of the resulting ketone.
Caption: Overall synthesis workflow for the target compound.
Step 1: Synthesis of 4'-(Methylthio)acetophenone via Friedel-Crafts Acylation
Principle: This reaction is a classic electrophilic aromatic substitution where thioanisole is acylated using acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4][5] The methylthio (-SCH₃) group is an ortho-, para-directing activator, with the para-product being heavily favored due to steric hindrance at the ortho positions. The mechanism involves the formation of a highly electrophilic acylium ion (CH₃CO⁺) which is then attacked by the electron-rich aromatic ring.[5]
Caption: Mechanism of Friedel-Crafts acylation of thioanisole.
Protocol:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.05 eq.) dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C. Stir for 20 minutes at 0 °C.
-
Thioanisole Addition: Dissolve thioanisole (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 4'-(methylthio)acetophenone can be purified by recrystallization from ethanol.
Step 2: α-Chlorination of 4'-(Methylthio)acetophenone
Principle: This step involves the selective chlorination at the α-carbon of the ketone. The reaction proceeds via an enol or enolate intermediate. A specific patented method utilizes chlorine gas in an alcohol solvent, which facilitates the reaction and leads to high yields.[1][2]
Protocol:
-
Setup: Place 4'-(methylthio)acetophenone (1.0 eq.) and methanol into a four-necked flask equipped with a stirrer, thermometer, and a gas inlet tube.
-
Chlorination: Cool the mixture to 20-30 °C. Bubble chlorine gas (1.0 eq.) through the solution over a period of approximately 2 hours, maintaining the temperature within the specified range.
-
Reaction Completion: After the addition of chlorine is complete, stir the mixture for an additional 10-15 minutes.
-
Crystallization: Add water to the reaction mixture to induce crystallization of the product.
-
Isolation: Collect the crystalline α-chloro(4-methylthio)acetophenone by filtration. Wash the crystals with water and dry under vacuum to yield the final product.[1][2]
Chemical Reactivity and Synthetic Applications
α-Halo ketones are powerful bifunctional electrophiles, possessing two sites susceptible to nucleophilic attack: the carbonyl carbon and the halogen-bearing α-carbon.[6] This dual reactivity makes 2-chloro-1-[4-(methylthio)phenyl]ethanone a versatile precursor for synthesizing a wide array of complex molecules, particularly heterocycles.[7]
Hantzsch Thiazole Synthesis
A primary application of this compound is in the Hantzsch thiazole synthesis, a classic condensation reaction with a thioamide-containing species, such as thiourea.[8][9]
Principle: The reaction involves an initial S-alkylation of the thiourea by the α-chloroketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This method is a cornerstone for creating 2-aminothiazole scaffolds, which are prevalent in many biologically active compounds.[10][11]
Caption: Workflow for Hantzsch thiazole synthesis.
Exemplary Protocol (Thiazole Formation):
-
Dissolve 2-chloro-1-[4-(methylthio)phenyl]ethanone (1.0 eq.) and thiourea (1.1 eq.) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous solution of sodium bicarbonate or ammonia.
-
The precipitated solid, 2-amino-4-[4-(methylthio)phenyl]thiazole, is collected by filtration, washed with water, and can be recrystallized from ethanol.
Other Synthetic Applications
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-chloroketones can undergo rearrangement to form carboxylic acid derivatives.[7]
-
Synthesis of γ-Diketones: The compound can participate in zinc-catalyzed cross-coupling reactions with organotin enolates to produce valuable 1,4-dicarbonyl compounds.[12]
-
Formation of Epoxides: Reaction with an aldehyde in the presence of a base can lead to an intermediate halohydrin, which subsequently cyclizes to form an epoxide.[7]
Safety and Handling
As a member of the α-haloketone class, 2-chloro-1-[4-(methylthio)phenyl]ethanone must be handled with appropriate caution.
-
Hazards: α-haloketones are typically potent lachrymators (tear-producing agents) and skin irritants. They are toxic by inhalation and ingestion and can cause severe burns to the eyes, skin, and respiratory tract.[13]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[14][15]
-
Handling: Avoid generating dust. Use engineered controls (fume hood) to minimize exposure. Ensure an eyewash station and safety shower are readily accessible.[13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.
References
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Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
- Fisher Scientific. (n.d.).
- Yasuda, M., Tsuji, S., Shigeyoshi, Y., & Baba, A. (2002). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. Journal of the American Chemical Society, 124(25), 7440-7.
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
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- Merck Millipore. (n.d.).
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PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]
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- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4'-(Methylthio)acetophenone.
- ChemicalBook. (2025). 1-(6-Methylpyridin-3-yl)-2-(4-(Methylthio)phenyl)ethanone.
- AccelaChem. (n.d.). 221615-72-1, 1-(6-Methyl-3-pyridyl)-2-[4-(methylthio)phenyl]ethanone.
- Ali, I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.
- Khanal, H., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy and Technology, 6(2), 6965-6973.
- LookChem. (n.d.). Cas 14755-55-6, Ethanone, 2-chloro-2-(methylthio)-1-phenyl-.
- Sigma-Aldrich. (n.d.). 2-chloro-1-(4-hydroxy-phenyl)-ethanone.
- BLDpharm. (n.d.). 40943-24-6 | 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone.
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